1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide
Description
1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Properties
IUPAC Name |
1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-3-18-11(2)14(10-16-18)24(21,22)17-9-8-12-4-6-13(7-5-12)23(15,19)20/h4-7,10,17H,3,8-9H2,1-2H3,(H2,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUWOOSTTDYCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under mild conditions, often using catalysts such as silver or copper . The reaction conditions may vary, but common methods include heating the reactants in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity . Additionally, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
- Glipizide Related Compound A
- 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
Comparison: Compared to similar compounds, 1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and sulfonamide group make it particularly effective in inhibiting specific enzymes and interacting with biological targets . This uniqueness makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
